molecular formula C9H12N2O5 B8663054 diethyl4-hydroxy-1H-pyrazole-3,5-dicarboxylate CAS No. 23705-86-4

diethyl4-hydroxy-1H-pyrazole-3,5-dicarboxylate

Cat. No. B8663054
Key on ui cas rn: 23705-86-4
M. Wt: 228.20 g/mol
InChI Key: FYDAPYQJPDDRCU-UHFFFAOYSA-N
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Patent
US06046227

Procedure details

Sodium methoxide (18.9 g, 0.35 moles) was suspended in methanol (400 ml) at 5° C. Dimethylmalonate (46.2, 0.35 moles) and ethyldiazoacetate (20 g, 0.175 moles) was added quickly and the reaction stirred at room temperature for 72 hours. The reaction was cooled to 5° C. and hydrochloric acid (70 ml of 5M) added; followed by 500 ml of water. The pH of the reaction was adjusted to 7 with sodium bicarbonate and the solids (22 g, 63%) collected by filtration. EA, MS
Name
Sodium methoxide
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
0.35 mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].C[C:5](C)(C([O-])=O)[C:6]([O-])=[O:7].[CH2:13]([O:15][C:16](=[O:20])[CH:17]=[N+:18]=[N-:19])[CH3:14].Cl.[C:22](=O)(O)[O-].[Na+].[CH3:27][OH:28]>O>[C:1]([C:5]1[C:6]([OH:7])=[C:17]([C:16]([O:15][CH2:13][CH3:14])=[O:20])[NH:18][N:19]=1)([O:28][CH2:27][CH3:22])=[O:2] |f:0.1,5.6|

Inputs

Step One
Name
Sodium methoxide
Quantity
18.9 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0.35 mol
Type
reactant
Smiles
CC(C(=O)[O-])(C(=O)[O-])C
Name
Quantity
20 g
Type
reactant
Smiles
C(C)OC(C=[N+]=[N-])=O
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
400 mL
Type
reactant
Smiles
CO
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 5° C.
FILTRATION
Type
FILTRATION
Details
the solids (22 g, 63%) collected by filtration

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
Smiles
C(=O)(OCC)C1=NNC(=C1O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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